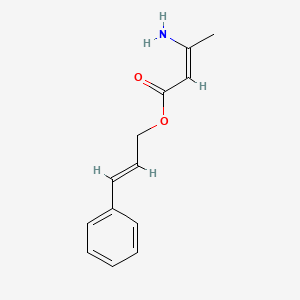

3-Amino Crotonic Acid Cinnamyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8,10H,9,14H2,1H3/b8-5+,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWWDIWBLHYGMJ-GZPHBSKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OCC=CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)OC/C=C/C1=CC=CC=C1)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 3-amino crotonic acid cinnamyl ester

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino Crotonic Acid Cinnamyl Ester

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound (CAS 103909-86-0). This molecule, formally named [(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate, integrates the versatile β-enamino ester scaffold with the biologically relevant cinnamyl moiety. β-enamino esters are crucial synthons for a wide array of nitrogen-containing heterocycles, β-amino acids, and pharmacologically active agents.[1][2] Concurrently, cinnamyl esters are valued in the fragrance industry and serve as precursors in drug development.[3] This document is structured to provide researchers, chemists, and drug development professionals with a robust, reproducible protocol, grounded in mechanistic understanding and supported by a multi-technique characterization framework.

Rationale and Strategy for Synthesis

The synthesis of this compound is most efficiently approached through a linear, two-step sequence that maximizes yield and operational simplicity. This strategy circumvents the need to isolate potentially unstable intermediates like 3-aminocrotonic acid. The selected pathway, adapted from established industrial methodologies, involves:

-

Esterification: The reaction of cinnamyl alcohol with diketene to form the key intermediate, acetoacetic acid cinnamyl ester.

-

Enamine Formation: The subsequent condensation of the β-keto ester intermediate with an ammonia source to yield the final enamine product.[4]

This approach is advantageous because it builds the carbon backbone and the ester functionality in a single, high-yielding step, followed by a well-documented transformation to the target enamine.[1][5]

Overall Synthetic Workflow

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of Acetoacetic Acid Cinnamyl Ester

Causality: This reaction proceeds via the nucleophilic attack of cinnamyl alcohol on one of the carbonyl carbons of diketene. Diketene serves as a highly efficient and safer alternative to acetoacetyl chloride. The use of a catalytic amount of a tertiary amine, such as triethylamine, is crucial to deprotonate the alcohol, increasing its nucleophilicity and facilitating the ring-opening of the diketene lactone.[4] The temperature is carefully controlled between 30-60°C to ensure a sufficient reaction rate without promoting side reactions or decomposition of the diketene.[4]

Protocol:

-

Materials: Cinnamyl alcohol (1.0 eq), Diketene (1.1 eq), Triethylamine (0.05 eq), Anhydrous Toluene (solvent).

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer under an inert nitrogen atmosphere, add cinnamyl alcohol and anhydrous toluene.

-

Add triethylamine to the solution and stir.

-

Begin dropwise addition of diketene via the dropping funnel, ensuring the internal temperature of the reaction mixture is maintained between 35-45°C. An ice bath may be required for cooling as the reaction is exothermic.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cinnamyl alcohol spot has been consumed.

-

The resulting solution containing acetoacetic acid cinnamyl ester is typically used directly in the next step without purification to maximize overall yield.[4]

-

Step 2: Synthesis of this compound

Causality: This is a classic condensation reaction to form an enamine from a β-dicarbonyl compound. The ketone carbonyl of the acetoacetic acid cinnamyl ester is more electrophilic than the ester carbonyl and is thus selectively attacked by ammonia. The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the stable, conjugated enamine product. The reaction is performed at low temperatures (0-10°C) to control the reactivity of ammonia and minimize potential side reactions, such as ammonolysis of the ester group.[5]

Protocol:

-

Materials: Solution of acetoacetic acid cinnamyl ester (from Step 1), Concentrated Aqueous Ammonia (excess), Methanol (co-solvent).

-

Procedure:

-

Cool the reaction vessel containing the acetoacetic acid cinnamyl ester solution in an ice-salt bath to 0°C.

-

Add cold methanol as a co-solvent to improve miscibility.

-

Slowly add an excess of cold, concentrated aqueous ammonia to the stirred solution over 30-60 minutes, maintaining the internal temperature below 10°C.

-

Upon completion of the addition, allow the mixture to stir at low temperature for an additional 1-2 hours, followed by standing overnight in a refrigerated environment.[5]

-

The product will typically precipitate as a white or off-white solid.[6]

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water and then a small amount of cold diethyl ether to remove residual impurities.

-

Dry the product under vacuum to yield crude this compound.

-

Purification

Causality: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures, while impurities should remain soluble at all temperatures or be insoluble. For this compound, an ethanol/water or isopropanol/hexane system is often effective.

Protocol (Recrystallization):

-

Dissolve the crude solid in a minimum amount of hot ethanol or isopropanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

-

Slowly add water or hexane dropwise until the solution becomes faintly turbid.

-

Warm the solution slightly to redissolve the precipitate and then allow it to cool slowly to room temperature, and finally in an ice bath.

-

Collect the purified crystalline product by vacuum filtration, wash with a cold solvent mixture, and dry under vacuum.

Comprehensive Characterization Framework

Unambiguous structural verification is achieved using a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they confirm the identity and purity of the synthesized compound.

Characterization Workflow

Caption: Logical workflow for structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in the molecule.

¹H NMR (400 MHz, CDCl₃) - Expected Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.20 - 7.40 | Multiplet | 5H | Ar-H (Phenyl) | Protons on the aromatic ring. |

| ~ 6.70 | Doublet | 1H | Ph-CH =CH-CH₂ | Vinylic proton α to the phenyl ring, split by the adjacent vinylic proton. |

| ~ 6.30 | Doublet of Triplets | 1H | Ph-CH=CH -CH₂ | Vinylic proton β to the phenyl ring, split by the α vinylic proton and the allylic CH₂ group. |

| ~ 4.70 | Doublet | 2H | O-CH ₂-CH=CH | Allylic protons of the ester, deshielded by the adjacent oxygen.[7] |

| ~ 4.50 | Singlet | 1H | C=CH -C=O | Vinylic proton of the enamine system. |

| ~ 4.80 (broad) | Singlet | 2H | NH ₂ | Amine protons; often broad and may exchange with D₂O. |

| ~ 1.90 | Singlet | 3H | CH ₃-C=CH | Methyl group attached to the enamine double bond. |

¹³C NMR (100 MHz, CDCl₃) - Expected Data: Key expected signals include the ester carbonyl (~170 ppm), carbons of the enamine double bond (~160 ppm and ~98 ppm), carbons of the cinnamyl double bond (~134 ppm and ~123 ppm), aromatic carbons (~126-136 ppm), the allylic ester carbon (~65 ppm), and the methyl carbon (~19 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Expected Absorption Bands (KBr Pellet or Film)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration | Rationale |

| 3450 & 3350 | Medium | N-H Asymmetric & Symmetric Stretch | A pair of sharp bands characteristic of a primary amine (R-NH₂).[8][9] |

| ~3050 | Medium | Aromatic & Vinylic C-H Stretch | C-H stretching from the phenyl ring and double bonds. |

| ~2950 | Medium | Aliphatic C-H Stretch | C-H stretching from the methyl and methylene groups. |

| ~1660 | Strong | C=O Ester Stretch (Conjugated) | The ester carbonyl frequency is lowered from the typical ~1735 cm⁻¹ due to conjugation with the enamine system. |

| ~1610 | Strong | C=C Stretch (Enamine) & N-H Bend | Strong absorption due to the polarized enamine double bond, often overlapping with the primary amine scissoring vibration.[9][10] |

| ~1250 | Strong | C-O Ester Stretch | Asymmetric C-O-C stretching of the ester group. |

| 970 | Strong | =C-H Bend (trans-alkene) | Out-of-plane bending characteristic of the trans-substituted cinnamyl double bond. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information based on fragmentation patterns.

Expected Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular weight of C₁₃H₁₅NO₂ is 217.26 g/mol . A strong peak is expected at m/z = 217 .[11]

-

Major Fragment Ions:

-

m/z = 117: This prominent peak corresponds to the stable cinnamyl cation [C₉H₉]⁺, formed by the cleavage of the ester C-O bond. This is often a base peak in cinnamyl derivatives.

-

m/z = 100: Corresponds to the [M - C₉H₉O]⁺ fragment, representing the 3-amino-2-butenoyl radical cation.

-

m/z = 91: Tropylium cation [C₇H₇]⁺, a common rearrangement fragment from benzyl-containing compounds.

-

m/z = 84: [CH₃C(NH₂)=CHCO]⁺, resulting from the loss of the cinnamyl alcohol radical.

-

Conclusion

This guide has detailed a reliable and mechanistically sound pathway for the synthesis of this compound. The two-step protocol, beginning with diketene and cinnamyl alcohol, offers an efficient route to this valuable chemical intermediate. The comprehensive characterization framework, employing NMR, IR, and MS, provides a self-validating system to confirm the structural integrity and purity of the final product. By understanding the causality behind each experimental step and the interpretation of the resulting analytical data, researchers can confidently synthesize and verify this compound for applications in pharmaceutical development and fine chemical synthesis.

References

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. CN112094199A - Preparation method of 3-amino-2-butenoic acid cinnamyl ester - Google Patents [patents.google.com]

- 5. Methyl 3-aminocrotonate | 14205-39-1 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures [pubs.sciepub.com]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C13H15NO2 | CID 34175450 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 3-amino crotonic acid cinnamyl ester

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino Crotonic Acid Cinnamyl Ester

Introduction

This compound, also known as cinnamyl 3-aminocrotonate, is a significant organic intermediate with the chemical formula C₁₃H₁₅NO₂.[1] This compound serves as a critical precursor in the synthesis of various pharmaceutical agents, most notably in the production of the fourth-generation dihydropyridine calcium channel blocker, Cilnidipine.[1][2] Cilnidipine is recognized for its dual-blocking action on L-type and N-type calcium channels, offering unique therapeutic benefits in the management of hypertension.[1]

The unique chemical architecture of this compound, which combines an enamine moiety with a cinnamyl ester group, dictates its reactivity and physicochemical properties. Understanding these properties is paramount for researchers and drug development professionals to optimize synthesis protocols, ensure the stability of intermediates, and control the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the core , offering field-proven insights and detailed experimental and predictive methodologies.

Chemical Identity and Structure

The structural and chemical identity of a molecule is the foundation upon which all its other properties are built. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference(s) |

| IUPAC Name | [(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate | [1] |

| CAS Number | 103909-86-0 | [1] |

| Molecular Formula | C₁₃H₁₅NO₂ | [1] |

| Molecular Weight | 217.26 g/mol | [1] |

| Synonyms | Cinnamyl 3-aminocrotonate, (E)-Cinnamyl 3-aminobut-2-enoate, 3-Phenylallyl 3-aminobut-2-enoate | [1] |

| InChI Key | GOWWDIWBLHYGMJ-GZPHBSKSSA-N | [1] |

| Canonical SMILES | C/C(=C/C(=O)OC/C=C/C1=CC=CC=C1)/N | [1] |

The molecule's structure, featuring a conjugated system, is pivotal to its reactivity and spectral properties.

Physicochemical Parameters

The physicochemical properties of an API intermediate are critical for process development, formulation, and understanding its biological behavior.

| Property | Value | Comments and References |

| Physical State | White to off-white solid or pale yellow liquid | [2] |

| Melting Point | 40 - 41 °C | Experimentally determined.[3] |

| Boiling Point | 386.3 ± 30.0 °C (Predicted) | No experimental data is currently available.[3] |

| Solubility | Slightly soluble in DMSO and Methanol. Expected to be poorly soluble in water and soluble in various organic solvents like ethanol and ethyl acetate. | [3][4] |

| pKa | ~5.3 (Predicted) | The basicity of the enamine nitrogen is reduced due to delocalization of the lone pair into the conjugated system.[3][5] |

| LogP | 2.7 (Predicted) | Indicates moderate lipophilicity.[1] |

Spectroscopic Properties

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the cinnamyl and aminocrotonate moieties.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and References |

| ~7.2-7.4 | m | 5H | Aromatic protons (C₆H₅) | The phenyl group protons will appear as a complex multiplet in the typical aromatic region.[6][7] |

| ~6.6 | d | 1H | =CH- (cinnamyl) | Olefinic proton on the carbon β to the phenyl group, showing a doublet due to coupling with the adjacent olefinic proton.[6] |

| ~6.3 | dt | 1H | -CH= (cinnamyl) | Olefinic proton on the carbon α to the phenyl group, appearing as a doublet of triplets due to coupling with the adjacent olefinic and methylene protons.[6][8] |

| ~4.7 | d | 2H | O-CH₂- | Methylene protons of the cinnamyl ester, deshielded by the adjacent oxygen and double bond.[9] |

| ~4.5 | s | 1H | =CH- (crotonate) | Vinylic proton of the aminocrotonate moiety, appearing as a singlet. |

| ~4.0-5.0 | br s | 2H | -NH₂ | The amino protons are expected to be a broad singlet and their chemical shift can vary depending on solvent and concentration. |

| ~1.9 | s | 3H | -CH₃ | Methyl group protons of the aminocrotonate moiety, appearing as a sharp singlet. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale and References |

| ~170 | C=O (ester) | Carbonyl carbon of the ester group.[10] |

| ~160 | C-NH₂ | Carbon attached to the amino group, significantly downfield due to the nitrogen and conjugation. |

| ~125-136 | Aromatic and Olefinic Carbons | Phenyl and vinyl carbons of the cinnamyl group.[11] |

| ~84 | =CH- (crotonate) | Vinylic carbon of the aminocrotonate moiety. |

| ~65 | O-CH₂- | Methylene carbon of the cinnamyl ester. |

| ~22 | -CH₃ | Methyl carbon of the aminocrotonate moiety. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and References |

| 3400-3250 | Medium | N-H stretch | Characteristic stretching vibrations of the primary amine group.[12] |

| 3100-3000 | Medium | =C-H stretch | Aromatic and vinylic C-H stretching.[13] |

| 2950-2850 | Medium | -C-H stretch | Aliphatic C-H stretching of the methyl group.[13] |

| ~1710 | Strong | C=O stretch (ester) | Conjugated ester carbonyl stretching vibration.[14] |

| ~1650 | Strong | C=C stretch | Overlapping C=C stretching vibrations of the enamine and cinnamyl groups.[13] |

| 1650-1580 | Medium | N-H bend | Bending vibration of the primary amine.[12] |

| ~1200 | Strong | C-O stretch (ester) | Characteristic ester C-O stretching.[14] |

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation | Rationale and References |

| 217 | [M]⁺ | Molecular ion peak. |

| 117 | [C₈H₉]⁺ | Tropylium ion, a common fragment from the cinnamyl group.[15][16] |

| 100 | [C₄H₆NO₂]⁺ | Fragment corresponding to the aminocrotonate moiety after cleavage of the ester bond. |

| 91 | [C₇H₇]⁺ | Benzyl cation, another common fragment from the cinnamyl group.[15][16] |

Reactivity and Stability

The reactivity of this compound is dominated by the enamine functionality, which imparts nucleophilic character to the β-carbon. This makes it susceptible to reaction with various electrophiles.

Enamines are generally sensitive to hydrolysis, especially under acidic conditions, which can revert them to the corresponding β-keto ester and ammonia.[5] The compound is also noted to be light-sensitive, a common characteristic of dihydropyridine precursors, which can undergo oxidation upon exposure to light.[3][16] Therefore, storage in inert, dark conditions is recommended.[3]

Synthesis and Application in Drug Development

Proposed Synthesis Protocol

The synthesis of this compound typically involves the condensation of a β-keto ester with an amine. While a specific protocol for the cinnamyl ester is not widely published, a reliable procedure can be adapted from the synthesis of related alkyl esters.[7][17][18]

Reaction: Cinnamyl acetoacetate + Ammonia → this compound + Water

Materials:

-

Cinnamyl acetoacetate

-

Aqueous ammonia (25%)

-

Anhydrous organic solvent (e.g., Toluene or Isopropanol)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cinnamyl acetoacetate and the organic solvent.

-

Slowly add an excess of aqueous ammonia to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water to gauge the reaction's progress.

-

After several hours of reflux (reaction progress can be monitored by TLC), cool the mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Role in Hantzsch Dihydropyridine Synthesis

This compound is a key building block in the Hantzsch synthesis of dihydropyridines, a class of compounds with significant therapeutic applications, including Cilnidipine.[2][15] In this multi-component reaction, the enamine (this compound) reacts with an aldehyde and a β-keto ester to form the dihydropyridine ring.

References

- 1. A Comprehensive Insight on Pharmacological Properties of Cilnidipine: A Fourth-generation Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 3. Cilnidipine | C27H28N2O7 | CID 5282138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. β-enamino ester synthesis by amination [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [mdpi.com]

- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Infrared Spectral Analysis for Prediction of Functional Groups Based on Feature-Aggregated Deep Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning [ouci.dntb.gov.ua]

- 18. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Functional Significance of 3-Amino Crotonic Acid Cinnamyl Ester in Advanced Cardiovascular Therapeutics

Preamble: From Intermediate to Innovator in Antihypertensive Therapy

In the landscape of pharmaceutical sciences, the journey from a chemical intermediate to a clinically significant therapeutic agent is a testament to the intricate dance of organic synthesis and molecular pharmacology. 3-Amino crotonic acid cinnamyl ester, a molecule of precise structural design, stands as a pivotal precursor in the synthesis of a new generation of cardiovascular drugs. This guide elucidates the core functional significance of this intermediate, not through a direct mechanism of action of its own, but by a comprehensive exploration of the mechanism of the highly effective antihypertensive agent it helps create: Cilnidipine. For researchers, scientists, and drug development professionals, understanding the role of this precursor is to understand the foundation upon which a novel therapeutic mechanism is built.

Section 1: The Strategic Importance of this compound in Cilnidipine Synthesis

This compound (CAS No: 103909-86-0) is a key raw material in the manufacturing of Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker.[1][2][3] Its chemical structure is integral to the formation of the dihydropyridine ring, the core pharmacophore responsible for the therapeutic effects of this class of drugs.[4] The synthesis of Cilnidipine involves the condensation of 2-(3-nitrobenzylidene)acetoacetic acid methoxy ethyl ester with this compound, a reaction that highlights the strategic importance of this intermediate in achieving the final molecular architecture of the active pharmaceutical ingredient (API).[1][2]

Experimental Protocol: A Representative Synthesis of Cilnidipine

The following protocol outlines a common synthetic route for Cilnidipine, underscoring the critical role of this compound.

Materials:

-

2-(3-nitrobenzylidene)acetoacetic acid methoxy ethyl ester

-

This compound

-

Anhydrous ethanol

-

Concentrated hydrochloric acid (catalyst)

-

Reaction vessel with stirring and temperature control

-

Reflux condenser

-

Crystallization apparatus

Procedure:

-

To a suitable reaction vessel, add 2-(3-nitrobenzylidene)acetoacetic acid methoxy ethyl ester and this compound in a 1:1 molar ratio.[2]

-

Add anhydrous ethanol as a solvent to the mixture.

-

Under stirring, add a catalytic amount of concentrated hydrochloric acid.[2]

-

Heat the reaction mixture to reflux and maintain for a specified period (e.g., 24 hours), monitoring the reaction progress by a suitable chromatographic technique.

-

Upon completion, cool the reaction mixture to allow for the crystallization of the crude Cilnidipine product.

-

Filter the crude product and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain purified Cilnidipine.[2]

Section 2: The Dual-Gatekeeper Mechanism of Cilnidipine: A Consequence of its Synthetic Heritage

The therapeutic innovation of Cilnidipine lies in its unique dual-blocking action on both L-type and N-type voltage-gated calcium channels.[5][6][7] This dual mechanism, a direct consequence of its molecular structure derived from precursors like this compound, sets it apart from other dihydropyridine calcium channel blockers.

L-type Calcium Channel Blockade: The Foundation of Vasodilation

Similar to other dihydropyridine calcium channel blockers, Cilnidipine primarily targets L-type calcium channels located on the vascular smooth muscle cells.[8][9][10] By binding to these channels, it inhibits the influx of extracellular calcium ions into the cells.[6][8] This reduction in intracellular calcium leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in peripheral vascular resistance and arterial blood pressure.[9][11]

N-type Calcium Channel Blockade: The Sympathetic Attenuation

What distinguishes Cilnidipine is its ability to also block N-type calcium channels, which are predominantly found at sympathetic nerve terminals.[5][6][7] The influx of calcium through N-type channels is crucial for the release of norepinephrine, a key neurotransmitter of the sympathetic nervous system that mediates vasoconstriction and increases heart rate.[6] By inhibiting N-type calcium channels, Cilnidipine suppresses the release of norepinephrine, thereby attenuating the sympathetic nervous system's influence on the cardiovascular system.[7][12] This action contributes to its antihypertensive effect and, importantly, mitigates the reflex tachycardia often seen with other dihydropyridine calcium channel blockers that only act on L-type channels.[7][12]

Signaling Pathway of Cilnidipine's Dual Calcium Channel Blockade

Caption: Dual inhibitory action of Cilnidipine on L-type and N-type calcium channels.

Section 3: Comparative Pharmacology and Clinical Implications

The unique mechanism of Cilnidipine translates into a distinct clinical profile compared to other calcium channel blockers.

| Feature | First-Generation (e.g., Nifedipine) | Second-Generation (e.g., Felodipine) | Fourth-Generation (Cilnidipine) |

| Primary Target | L-type Ca²⁺ channels | L-type Ca²⁺ channels | L-type and N-type Ca²⁺ channels |

| Onset of Action | Rapid | Slower | Gradual |

| Duration of Action | Short | Longer | Long |

| Reflex Tachycardia | Significant | Less pronounced | Minimal to none |

| Sympathetic Activity | Increased | Neutral to slightly increased | Decreased |

| Renal Effects | Can increase glomerular pressure | Neutral | Dilates both afferent and efferent arterioles, reducing glomerular pressure |

This comparative profile highlights the advantages of Cilnidipine, particularly its ability to control blood pressure without the undesirable side effect of reflex tachycardia, and its potential for renal protection.[12]

Section 4: The Broader Context of Constituent Moieties

While the primary significance of this compound is its role as a synthetic intermediate, the biological activities of its constituent parts, the 3-aminocrotonate and cinnamyl ester moieties, are of academic interest.

-

3-Aminocrotonate Esters: These are versatile intermediates in organic synthesis, particularly in the production of dihydropyridine derivatives used in cardiovascular drugs.[4][13][14][15][16] Their reactivity is central to the construction of the core heterocyclic ring system.

-

Cinnamyl Esters: Cinnamic acid and its esters are naturally occurring compounds with a wide range of reported biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[17][18][19][20] While not the primary therapeutic mechanism in the context of Cilnidipine, the presence of the cinnamyl moiety may influence the pharmacokinetic properties of the final drug molecule.

Conclusion: A Molecule of Enabling Chemistry

This compound is a prime example of a molecule whose significance is defined by its role in enabling the creation of a sophisticated therapeutic agent. Its direct biological activity is secondary to its function as a critical building block in the synthesis of Cilnidipine. The in-depth understanding of Cilnidipine's dual L-type and N-type calcium channel blockade provides the true context for the importance of its synthetic precursors. For the drug development professional, the value of this compound lies not in its own mechanism of action, but in the innovative and clinically beneficial mechanism of the molecule it helps to construct. This guide serves to illuminate this crucial relationship, providing a deeper appreciation for the intricate connection between chemical synthesis and pharmacological innovation.

References

- 1. CN111072552B - Preparation method of cilnidipine - Google Patents [patents.google.com]

- 2. CN105384682A - Cilnidipine preparation method - Google Patents [patents.google.com]

- 3. CN112375031B - Preparation method of cilnidipine - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Cilnidipine | C27H28N2O7 | CID 5282138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Cilnidipine? [synapse.patsnap.com]

- 7. Cilnidipine, a Dual L/N-type Ca [japi.org]

- 8. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 9. droracle.ai [droracle.ai]

- 10. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 11. Cilnidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 12. droracle.ai [droracle.ai]

- 13. innospk.com [innospk.com]

- 14. Methyl 3-Aminocrotonate - Glindia [glindiachemicals.com]

- 15. Methyl 3-Aminocrotonate Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 16. Methyl 3-aminocrotonate | 14205-39-1 | Benchchem [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]

Spectroscopic Data for 3-Amino Crotonic Acid Cinnamyl Ester: A Technical Guide for Researchers

Introduction

The molecular structure of 3-aminocrotonic acid cinnamyl ester is presented below.

Caption: Molecular Structure of 3-Aminocrotonic Acid Cinnamyl Ester.

Synthesis of 3-Aminocrotonic Acid Cinnamyl Ester

The synthesis of 3-aminocrotonic acid cinnamyl ester is a critical first step for its characterization. Based on patent literature, a common method involves the amination of acetoacetic acid cinnamyl ester.[4][5]

Experimental Protocol for Synthesis

Caption: Synthetic workflow for 3-Aminocrotonic Acid Cinnamyl Ester.

Step 1: Esterification of Diketene with Cinnamyl Alcohol [5]

-

In a reaction vessel, charge cinnamyl alcohol.

-

Slowly add diketene dropwise to the cinnamyl alcohol. The temperature of the reaction mixture should be maintained between 30-60°C during the addition.

-

After the addition is complete, continue to stir the mixture at the same temperature until the reaction is complete (monitored by TLC or GC).

-

The resulting product is a mixed solution containing acetoacetic acid cinnamyl ester. This intermediate can often be used in the next step without further purification.

Step 2: Amination of Acetoacetic Acid Cinnamyl Ester [4]

-

To the solution of acetoacetic acid cinnamyl ester, add a suitable solvent such as ethanol.

-

Add solid ammonium carbonate to the mixture.

-

Maintain the reaction temperature between 20-50°C and stir for 12-36 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, the reaction mixture can be filtered to remove any remaining solids. The filtrate contains the desired 3-aminocrotonic acid cinnamyl ester.

-

The product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Predicted Spectroscopic Data

In the absence of published experimental data, the following sections provide predicted spectroscopic information for 3-aminocrotonic acid cinnamyl ester. These predictions are based on established principles of spectroscopy and computational chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra for 3-aminocrotonic acid cinnamyl ester are detailed below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Ar-H (phenyl) |

| ~6.65 | d | 1H | =CH- (cinnamyl) |

| ~6.25 | dt | 1H | =CH- (cinnamyl) |

| ~4.70 | d | 2H | O-CH₂ |

| ~4.50 | s | 1H | =CH- (crotonate) |

| ~4.80 (broad) | s | 2H | NH₂ |

| ~1.90 | s | 3H | CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~169 | C=O (ester) |

| ~160 | C-NH₂ |

| ~136 | Ar-C (ipso) |

| ~134 | =CH- (cinnamyl) |

| ~128.5 | Ar-CH |

| ~128.0 | Ar-CH |

| ~126.5 | Ar-CH |

| ~123 | =CH- (cinnamyl) |

| ~85 | =CH- (crotonate) |

| ~65 | O-CH₂ |

| ~20 | CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for 3-aminocrotonic acid cinnamyl ester are listed below.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (amine) |

| 3100-3000 | Medium | C-H stretch (aromatic and vinylic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1620 | Strong | C=C stretch (conjugated) |

| ~1580 | Medium | N-H bend (amine) |

| 1500-1400 | Medium | C=C stretch (aromatic) |

| 1250-1150 | Strong | C-O stretch (ester) |

| ~970 | Strong | =C-H bend (trans-alkene) |

| 750-700 | Strong | C-H bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 217.11 (calculated for C₁₃H₁₅NO₂)

-

Major Fragmentation Pathways:

-

Loss of the cinnamyl radical (C₉H₉•) to give a fragment at m/z = 100.

-

Loss of the aminocrotonate radical to give the cinnamyl cation at m/z = 117.

-

Further fragmentation of the cinnamyl cation can lead to the tropylium ion at m/z = 91.

-

Protocols for Spectroscopic Analysis

The following are detailed protocols for acquiring and analyzing the spectroscopic data for a synthesized sample of 3-aminocrotonic acid cinnamyl ester.

Caption: Workflow for the spectroscopic characterization of 3-Aminocrotonic Acid Cinnamyl Ester.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified 3-aminocrotonic acid cinnamyl ester.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a good choice as it is a common solvent for many organic compounds and its residual peak is well-characterized.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer for better resolution.

-

Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum to determine the connectivity of protons.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule. 2D NMR experiments such as COSY and HSQC can be used to aid in these assignments.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

If the sample is a liquid or oil, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and the spectrum recorded in a solution cell.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the major absorption bands and correlate them with the functional groups present in 3-aminocrotonic acid cinnamyl ester using correlation tables. Pay close attention to the regions for N-H, C=O, C=C, and C-O stretching vibrations.

-

Mass Spectrometry Protocol

-

Sample Introduction and Ionization:

-

Choose an appropriate ionization method. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds and will provide detailed fragmentation information. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight of less volatile or thermally sensitive compounds.

-

Introduce the sample into the mass spectrometer. For EI, this is typically done via a direct insertion probe or a gas chromatograph (GC-MS). For ESI, the sample is dissolved in a suitable solvent and infused directly or introduced via a liquid chromatograph (LC-MS).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.

-

Conclusion

References

- 1. CN111072552B - Preparation method of cilnidipine - Google Patents [patents.google.com]

- 2. CN104557679A - Synthesis method of cilnidipine - Google Patents [patents.google.com]

- 3. CN105384682A - Cilnidipine preparation method - Google Patents [patents.google.com]

- 4. CN112375031B - Preparation method of cilnidipine - Google Patents [patents.google.com]

- 5. CN112094199A - Preparation method of 3-amino-2-butenoic acid cinnamyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility and Stability of 3-Amino Crotonic Acid Cinnamyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

3-Aminocrotonic acid cinnamyl ester is a molecule of significant interest in medicinal chemistry and drug development, combining the structural features of an enamine, an α,β-unsaturated ester, and a cinnamyl moiety. This guide provides a comprehensive technical overview of its synthesis, solubility, and stability, critical parameters for its advancement as a potential therapeutic agent. We delve into the causal relationships behind experimental design, offering detailed, field-proven protocols for its synthesis and characterization. Furthermore, a rigorous examination of its solubility in pharmaceutically relevant solvents and its stability under forced degradation conditions is presented. This document is intended to be a self-validating resource, grounding its claims in established scientific principles and providing a roadmap for researchers navigating the challenges of preclinical development.

Introduction: The Scientific Rationale

The convergence of a 3-aminocrotonate core with a cinnamyl ester functional group presents a unique scaffold for drug design. The enamine motif is a key building block in the synthesis of a wide array of pharmacologically active heterocyclic compounds.[1][2] The cinnamyl group, present in numerous natural products, is recognized for its diverse biological activities.[3] The ester linkage provides a handle for prodrug strategies, potentially modulating the pharmacokinetic profile of an active pharmaceutical ingredient (API). Understanding the fundamental physicochemical properties of 3-aminocrotonic acid cinnamyl ester is therefore paramount to unlocking its therapeutic potential. This guide will meticulously dissect the critical aspects of its synthesis, solubility, and stability, providing the necessary framework for its evaluation in a drug development context.

Synthesis and Characterization

The synthesis of 3-aminocrotonic acid cinnamyl ester can be approached through a multi-step process, beginning with the formation of an intermediate, cinnamyl acetoacetate, followed by amination. A patented method describes the reaction of diketene with cinnamyl alcohol to form the acetoacetate intermediate, which is then reacted with an ammonia source to yield the final product.[4] This approach is advantageous for its scalability and the direct use of the intermediate without extensive purification.[4]

Synthetic Workflow

The overall synthetic strategy is a two-step process. The first step is an esterification of cinnamyl alcohol with diketene. The second step is the conversion of the resulting β-keto ester to the enamine.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Preparation of Cinnamyl Acetoacetate [4]

-

To a 100L enamel reaction kettle, add 36.5 kg of cinnamyl alcohol and 230 mL of triethylamine. If the cinnamyl alcohol is solid, it should be melted using a water bath.

-

Apply vacuum to the reaction kettle.

-

Slowly add diketene dropwise to the mixture, maintaining the reaction temperature between 30-60 °C.

-

After the addition is complete, continue to stir the mixture at this temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The resulting mixed solution containing cinnamyl acetoacetate can be used directly in the next step.

Step 2: Preparation of 3-Amino-2-butenoic acid cinnamyl ester [4]

-

Cool the mixed solution from Step 1 to 10-20 °C.

-

Slowly introduce ammonia gas into the solution while stirring.

-

Continue the reaction until the conversion of cinnamyl acetoacetate is complete (monitored by TLC or HPLC).

-

Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate.

-

The crude product can be purified by recrystallization or column chromatography.

Physicochemical Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C13H15NO2 | [5][6] |

| Molecular Weight | 217.26 g/mol | [6] |

| Appearance | White powder | [5] |

| Predicted Boiling Point | 386.3±30.0 °C at 760 mmHg | |

| Predicted Flash Point | 223.1±22.1 °C |

Solubility Profile: A Key Determinant of Bioavailability

The solubility of an API is a critical factor influencing its absorption and bioavailability. The principle of "like dissolves like" provides a foundational understanding of solubility, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[7] Given the hybrid nature of this compound, with both polar (amino and ester groups) and non-polar (cinnamyl and alkyl groups) regions, its solubility is expected to vary across a range of solvents.

Predicted Solubility

Based on the general solubility of related compounds like crotonate and cinnamyl esters, this compound is anticipated to be soluble in organic solvents and poorly soluble in water.[8][9] The presence of the amino group may slightly enhance its aqueous solubility compared to a simple cinnamyl crotonate.

Experimental Protocol: Solubility Determination

A robust determination of solubility requires a systematic approach using various pharmaceutically relevant solvents.

Materials:

-

This compound (purified)

-

Water (deionized)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Ethanol

-

Propylene Glycol

-

Polyethylene Glycol 400 (PEG 400)

-

Dimethyl Sulfoxide (DMSO)

Method: Shake-Flask Method

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Chemical Stability and Degradation Pathways

The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. Forced degradation studies are essential to identify potential degradation products and pathways, which in turn informs the development of stable formulations and appropriate storage conditions.[10][11][12] The enamine functionality in this compound is particularly susceptible to hydrolysis, especially under acidic conditions.[13][14][15]

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound is the hydrolysis of the enamine and ester functionalities.

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Forced Degradation Studies

A systematic forced degradation study should be conducted to evaluate the stability of the molecule under various stress conditions.[10][16]

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80 °C for 48 hours.

-

Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Methodology:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Expose the solutions to the stress conditions outlined above.

-

At specified time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Characterize the major degradation products using techniques such as LC-MS/MS and NMR to elucidate their structures.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, solubility assessment, and stability evaluation of this compound. The provided protocols are designed to be robust and reproducible, enabling researchers to generate the critical data necessary for advancing this promising molecule through the drug development pipeline. A thorough understanding of these fundamental properties is not merely a regulatory requirement but a scientific necessity for the rational design of effective and safe medicines.

References

- 1. 3-Aminocrotonic acid | 21112-45-8 | Benchchem [benchchem.com]

- 2. Methyl 3-Aminocrotonate - Glindia [glindiachemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. CN112094199A - Preparation method of 3-amino-2-butenoic acid cinnamyl ester - Google Patents [patents.google.com]

- 5. This compound, CasNo.103909-86-0 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 6. This compound | C13H15NO2 | CID 34175450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. benchchem.com [benchchem.com]

- 9. Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onyxipca.com [onyxipca.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. globalresearchonline.net [globalresearchonline.net]

3-amino crotonic acid cinnamyl ester CAS number 103909-86-0

An In-Depth Technical Guide to 3-Amino Crotonic Acid Cinnamyl Ester (CAS: 103909-86-0): A Key Intermediate in Dihydropyridine Synthesis

Introduction

This compound (CAS: 103909-86-0), also known as cinnamyl 3-aminocrotonate, is a specialized organic compound of significant interest to the pharmaceutical industry.[1][2] Structurally, it is an enamine ester, a class of molecules renowned for its versatile reactivity in the synthesis of complex heterocyclic systems.[3] Its primary and most critical application lies in its role as a key starting material, or intermediate, for the synthesis of Cilnidipine, a fourth-generation dihydropyridine-type calcium channel blocker used in the management of hypertension.[4][5][6]

This technical guide provides a comprehensive overview of this compound for researchers, process chemists, and drug development professionals. It delves into its physicochemical properties, provides an in-depth look at its synthesis with field-proven insights, explores its core application in medicinal chemistry, and outlines best practices for its handling and storage.

Physicochemical Properties and Characterization

The identity, purity, and stability of a starting material are paramount in drug substance manufacturing. This compound is typically supplied as a white to off-white solid or a white to yellow clear liquid, with a defined set of physical properties that are critical for its use in subsequent reactions.[4][7] Its structure features a crucial enamine moiety, which exists in tautomeric equilibrium with its less stable imine form. This enamine character is the source of its nucleophilicity and is fundamental to its role in the Hantzsch reaction.[3]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 103909-86-0 | [1][8] |

| Molecular Formula | C₁₃H₁₅NO₂ | [1][9][10] |

| Molecular Weight | 217.26 g/mol | [1][9][10] |

| IUPAC Name | [(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate | [10] |

| Appearance | White to Off-White Solid; White to yellow clear liquid | [4][7][11] |

| Melting Point | 40 - 41°C | [7] |

| Boiling Point | 386.3 ± 30.0 °C (Predicted) | [7] |

| Density | 1.102 ± 0.06 g/cm³ (Predicted) | [7] |

| Solubility | Slightly soluble in DMSO and Methanol | [7] |

| Purity | Typically ≥98% | [1][4] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [7] |

Synthesis and Manufacturing Insights

The industrial preparation of this compound is designed for efficiency, scalability, and high yield, as outlined in modern patents.[12] The most effective route involves a two-stage process starting from cinnamyl alcohol and diketene, followed by amination. This approach avoids the isolation of the intermediate, making it highly suitable for large-scale production.[12]

Experimental Protocol: Two-Step Synthesis

This protocol is based on the principles of esterification followed by amination.[12]

Step 1: Synthesis of Cinnamyl Acetoacetate (Intermediate)

-

Reactor Setup: Charge a 100L glass-lined reactor with cinnamyl alcohol (e.g., 36.5 kg) and triethylamine (e.g., 230 mL). The triethylamine acts as a non-nucleophilic base to catalyze the reaction and neutralize any acidic impurities.

-

Temperature Control: Heat the mixture using a water bath to melt the solid cinnamyl alcohol and ensure a homogenous solution. Maintain the reaction temperature between 35-45°C. This temperature range is critical; lower temperatures result in a sluggish reaction, while higher temperatures can promote the dimerization of diketene or other side reactions.

-

Diketene Addition: Add diketene dropwise to the reactor. The controlled addition is a key safety and quality parameter, preventing thermal runaway from the exothermic reaction and ensuring the selective formation of the acetoacetate ester.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the cinnamyl alcohol is consumed.

-

Direct Use: The resulting mixture containing cinnamyl acetoacetate can be used directly in the next step without purification, a significant advantage for process efficiency.[12]

Step 2: Amination to this compound

-

Ammonia Source: Introduce a source of ammonia into the reactor containing the cinnamyl acetoacetate solution from Step 1. Aqueous ammonia is a common and cost-effective choice.

-

Reaction: The ammonia reacts with the ketone of the acetoacetate to form the enamine product.

-

Workup and Isolation: After the reaction is complete (monitored by TLC), the product is isolated. This typically involves quenching the reaction, separating the organic layer, washing with brine to remove water-soluble impurities, and drying over an anhydrous salt like magnesium sulfate.

-

Purification: The crude product is then purified, usually by crystallization from an appropriate solvent system, to achieve the required purity of ≥98%.

-

Drying and Packaging: The final product is dried under vacuum and packaged under an inert atmosphere to ensure stability during storage.[7]

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of the target compound.

Core Application in Drug Development: The Hantzsch Dihydropyridine Synthesis

The principal value of this compound is its function as a pivotal building block in the synthesis of Cilnidipine.[4][5] This synthesis is a variation of the classic Hantzsch dihydropyridine synthesis, a multicomponent reaction that efficiently constructs the 1,4-dihydropyridine (DHP) core found in many calcium channel blockers.[3]

In the context of Cilnidipine synthesis, this compound serves as the enamine component. The reaction involves a cyclocondensation between an aldehyde (2-nitrobenzaldehyde), a β-ketoester (ethyl acetoacetate), and the enamine (this compound). The enamine's nucleophilic character is essential for the formation of the heterocyclic ring, directly incorporating the cinnamyl ester side chain into the final drug structure. This specific side chain is crucial for the unique pharmacological profile of Cilnidipine, which exhibits dual-blocking action on both L-type and N-type calcium channels.

Simplified Hantzsch Reaction for DHP Core Formation

Caption: Role of the title compound in the Hantzsch DHP synthesis.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity and purity of this compound.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere of nitrogen or argon.[7] Recommended storage temperature is between 2-8°C to minimize degradation over time.[7] It is also noted as being light-sensitive.[13]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the material. Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Stability: The enamine functionality can be susceptible to hydrolysis. Therefore, exposure to moisture and acidic conditions should be avoided.

Conclusion

This compound (CAS: 103909-86-0) is more than a simple organic molecule; it is a purpose-built intermediate designed for a critical role in pharmaceutical manufacturing. Its value is intrinsically linked to the production of Cilnidipine, where it serves as an indispensable precursor in the Hantzsch dihydropyridine synthesis.[4] The synthetic route, optimized for industrial-scale production, highlights the principles of process chemistry where efficiency, safety, and yield are paramount. For scientists and professionals in drug development, a thorough understanding of this intermediate's properties, synthesis, and application is essential for the successful and efficient production of life-saving cardiovascular therapies.

References

- 1. alchemypharm.com [alchemypharm.com]

- 2. This compound-India Fine Chemicals [indiafinechemicals.com]

- 3. 3-Aminocrotonic acid | 21112-45-8 | Benchchem [benchchem.com]

- 4. 3-Amino Crotonicacid Cinnamyl Ester Manufacturers and Suppliers from Ankleshwar [niksanpharmaceutical.in]

- 5. 3-amino Crotonicacid Cinnamyl Ester Manufacturer in Ankleshwar [niksanpharmaceutical.co.in]

- 6. m.indiamart.com [m.indiamart.com]

- 7. This compound CAS#: 103909-86-0 [chemicalbook.com]

- 8. This compound | 103909-86-0 [chemicalbook.com]

- 9. 103909-86-0 this compound [synchem-pharma.com]

- 10. This compound | C13H15NO2 | CID 34175450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound, CasNo.103909-86-0 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 12. CN112094199A - Preparation method of 3-amino-2-butenoic acid cinnamyl ester - Google Patents [patents.google.com]

- 13. CAS: 103909-86-0 | CymitQuimica [cymitquimica.com]

Unveiling the Therapeutic Potential of 3-Amino Crotonic Acid Cinnamyl Ester: A Predictive Analysis

An In-depth Technical Guide

Abstract

3-Amino crotonic acid cinnamyl ester (CAS No. 103909-86-0) is a unique hybrid molecule whose biological activities remain largely unexplored in peer-reviewed literature. While it is recognized as a chemical intermediate in the synthesis of the calcium channel blocker Cilnidipine[1], its intrinsic pharmacological profile is unknown. This guide synthesizes information from its constituent moieties—the 3-aminocrotonate core and the cinnamyl ester group—to construct a predictive framework for its potential biological activities. We hypothesize that this compound may possess a multi-faceted therapeutic profile, including cardiovascular, anti-inflammatory, antimicrobial, and anticancer properties. This document provides the scientific rationale for these predictions and outlines detailed experimental protocols for their validation, serving as a roadmap for researchers and drug development professionals interested in exploring this promising chemical entity.

Introduction and Chemical Profile

This compound is an organic compound featuring a β-aminocrotonate structure linked to a cinnamyl group via an ester bond. This unique combination merges a pharmacophore associated with cardiovascular drugs with a natural product fragment known for a broad spectrum of bioactivities. The lack of direct research into this molecule presents a compelling opportunity for novel drug discovery. By deconstructing the molecule into its core components, we can infer its potential activities and design a targeted research strategy.

-

The 3-Aminocrotonate Moiety: This structure is a key building block in the Hantzsch synthesis of dihydropyridines, a major class of L-type calcium channel blockers used to treat hypertension.[2][3] Its presence in the target molecule is a strong indicator of potential cardiovascular effects.

-

The Cinnamyl Moiety: Derived from cinnamyl alcohol, this group is prevalent in nature and is associated with robust anti-inflammatory, antimicrobial, and antioxidant properties.[4][5] Its derivatives are known to modulate key inflammatory pathways such as the TLR4/NF-κB axis.[6][7]

This guide will explore the synergistic potential arising from this molecular hybridization.

1.1. Chemical Properties

A summary of the key chemical identifiers for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | [(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate | [8] |

| CAS Number | 103909-86-0 | [1][8][9][10][11] |

| Molecular Formula | C₁₃H₁₅NO₂ | [1][8][10][11] |

| Molecular Weight | 217.26 g/mol | [1][8][10] |

| Appearance | White to yellow powder/liquid | [1][12] |

1.2. Proposed Synthesis Pathway

While specific synthesis routes for this exact molecule as a final product are not detailed in the literature, a logical approach would involve the condensation reaction between a 3-aminocrotonate precursor and cinnamyl alcohol. Methyl 3-aminocrotonate, a commercially available starting material, can be synthesized by reacting methyl acetoacetate with ammonia.[3][13] A subsequent transesterification with cinnamyl alcohol, likely under acidic or enzymatic catalysis, would yield the final product.

References

- 1. 3-amino Crotonicacid Cinnamyl Ester Manufacturer in Ankleshwar [niksanpharmaceutical.co.in]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 3-Aminocrotonate Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 9-Cinnamyl-9H-purine Derivatives as Novel TLR4/MyD88/NF-κB Pathway Inhibitors for Anti-inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C13H15NO2 | CID 34175450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 103909-86-0 [chemicalbook.com]

- 10. indiamart.com [indiamart.com]

- 11. alchemypharm.com [alchemypharm.com]

- 12. This compound, CasNo.103909-86-0 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 13. Methyl 3-aminocrotonate | 14205-39-1 [chemicalbook.com]

The Lynchpin Intermediate: A Technical Guide to 3-Amino Crotonic Acid Cinnamyl Ester in Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth exploration of (E)-cinnamyl 3-aminobut-2-enoate, commonly known as 3-amino crotonic acid cinnamyl ester. This enamine ester has emerged as a critical pharmaceutical intermediate, most notably in the synthesis of the fourth-generation dihydropyridine calcium channel blocker, Cilnidipine. This document will detail its physicochemical properties, outline robust synthesis and purification methodologies, and elucidate its pivotal role in the construction of complex active pharmaceutical ingredients (APIs). The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable laboratory protocols to leverage this versatile building block.

Introduction: The Strategic Importance of Enaminic Esters

In the landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to achieving efficient, scalable, and economically viable drug manufacturing processes. 3-Amino crotonic acid esters, as a class of compounds, are quintessential examples of such strategic intermediates. Their unique bifunctional nature, possessing both a nucleophilic enamine moiety and an electrophilic ester group within a conjugated system, renders them highly versatile synthons.[1][2]

While methyl and ethyl 3-aminocrotonates have been extensively utilized in classical organic reactions, the cinnamyl ester variant introduces a distinct lipophilic tail, which can be crucial for modulating the pharmacokinetic properties of the final drug molecule.[2] Its primary significance lies in its role as a key precursor in the Hantzsch dihydropyridine synthesis, a multicomponent reaction that remains one of the most efficient methods for creating the 1,4-dihydropyridine core found in numerous cardiovascular drugs.[3][4] The application of this compound in the synthesis of Cilnidipine underscores its industrial relevance and the need for a comprehensive understanding of its chemistry.[5]

Physicochemical and Spectroscopic Profile

A thorough characterization of a pharmaceutical intermediate is the bedrock of process development and quality control. While detailed experimental spectra for this compound are not widely published in peer-reviewed journals, its structural properties can be confidently predicted and are supported by data from commercial suppliers and patent literature.[6][7]

Structural and Physical Properties

The molecule consists of a cinnamyl alcohol esterified with 3-aminocrotonic acid. The enamine functionality typically exists as the more stable Z-isomer due to intramolecular hydrogen bonding between the amino group and the ester carbonyl.[8]

| Property | Value | Source |

| IUPAC Name | [(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate | [8] |

| Synonyms | This compound, Cinnamyl 3-aminocrotonate | [6][7] |

| CAS Number | 103909-86-0 | [9] |

| Molecular Formula | C₁₃H₁₅NO₂ | [8] |

| Molecular Weight | 217.26 g/mol | [8] |

| Appearance | White to yellow clear liquid or crystalline powder | [6][10] |

Note: Physical properties like melting and boiling points are not consistently reported and can vary based on purity.

Spectroscopic Signatures (Predicted and Analog-Based)

Unambiguous structural confirmation relies on a combination of spectroscopic methods. The following data is based on established principles of NMR and IR spectroscopy and data from analogous structures.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cinnamyl and aminocrotonate moieties. Key expected shifts include:

-

Vinyl Protons: Signals for the double bond protons of both the cinnamyl and crotonate groups.

-

Aromatic Protons: A multiplet corresponding to the phenyl ring.

-

Allylic Protons: A doublet for the -OCH₂- group adjacent to the cinnamyl double bond.

-

Methyl Protons: A singlet for the methyl group on the crotonate backbone.

-

Amine Protons: A broad singlet for the -NH₂ protons.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the carbon framework, with distinct signals for the ester carbonyl, the sp² hybridized carbons of the double bonds and aromatic ring, the allylic carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands include:

-

N-H Stretching: A broad band in the region of 3300-3500 cm⁻¹, characteristic of the primary amine.

-

C=O Stretching: A strong absorption around 1650-1690 cm⁻¹ for the α,β-unsaturated ester carbonyl.

-

C=C Stretching: Bands in the 1600-1650 cm⁻¹ region.

-

C-O Stretching: Signals in the 1100-1300 cm⁻¹ range.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 217.26.

Synthesis and Methodology

The preparation of this compound is efficiently achieved via a two-step process, starting from readily available commercial reagents. The methodology described is a self-validating system, where the purity of the intermediate directly impacts the yield and purity of the final product.

Overall Synthetic Workflow

The synthesis involves the formation of a β-ketoester intermediate, followed by amination to yield the target enamine.

Caption: Two-step synthesis of this compound.

Step-by-Step Experimental Protocols

The following protocols are derived from established patent literature, providing a robust framework for laboratory synthesis.[11]

Protocol 1: Synthesis of Cinnamyl Acetoacetate (Intermediate)

This step involves the esterification of cinnamyl alcohol with diketene, a highly efficient but exothermic reaction that requires careful temperature control. The causality behind using a mild base like triethylamine is to facilitate the reaction without promoting significant side reactions.

-

Reactor Setup: Charge a jacketed glass reactor with cinnamyl alcohol and a catalytic amount of triethylamine.

-

Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen) and place it under a slight vacuum.

-

Temperature Control: Begin circulating a coolant through the reactor jacket to maintain an internal temperature of 30-40°C.

-

Diketene Addition: Add diketene dropwise to the stirred solution of cinnamyl alcohol. The rate of addition must be carefully controlled to manage the exotherm and keep the temperature within the specified range.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 35-45°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the cinnamyl alcohol is consumed.

-

Work-up: The resulting crude cinnamyl acetoacetate is typically a pale yellow oil and can be used directly in the next step without extensive purification, which is a key advantage for process efficiency.

Protocol 2: Synthesis of this compound (Final Product)

This step transforms the β-ketoester intermediate into the target enamine via reaction with ammonia. The choice of an alcoholic solvent is critical as it solubilizes the intermediate and facilitates the reaction with ammonia gas.

-

Reactor Setup: Dissolve the crude cinnamyl acetoacetate from the previous step in a suitable absolute alcohol solvent (e.g., methanol or ethanol) in a reactor equipped for gas dispersion.

-

Temperature Control: Cool the reactor to 0-5°C using an ice bath or a chiller. Maintaining a low temperature is crucial to control the reaction with ammonia and minimize side products.

-

Ammonia Sparging: Bubble anhydrous ammonia gas through the stirred solution for 2-5 hours.

-

Reaction & Crystallization: After the gas addition, maintain the reaction mixture at 0-5°C with continued stirring for several hours (e.g., 6 hours) to allow for complete reaction and subsequent crystallization of the product.

-

Isolation: Collect the resulting white to pale yellow crystals by filtration.

-

Purification: Wash the filter cake with cold alcohol to remove unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to a constant weight. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Application in Pharmaceutical Synthesis: The Hantzsch Reaction

The primary pharmaceutical application of this compound is as a key building block in the asymmetric Hantzsch synthesis of 1,4-dihydropyridines.[4]

The Hantzsch Dihydropyridine Synthesis: Mechanistic Overview

The Hantzsch synthesis is a multi-component reaction that, in its modified form, involves the condensation of an aldehyde, a β-ketoester, and an enamine (or an ammonia source).[3] When using a pre-formed enamine like this compound, the reaction proceeds through two key stages:

-

Knoevenagel Condensation: An aldehyde reacts with a β-ketoester to form an α,β-unsaturated carbonyl compound (a benzylidene derivative).

-

Michael Addition & Cyclization: The enamine (this compound) acts as a nucleophile, undergoing a Michael addition to the benzylidene intermediate. This is followed by an intramolecular condensation and dehydration to form the stable 1,4-dihydropyridine ring.

Caption: Logical flow of the modified Hantzsch dihydropyridine synthesis.

Case Study: Synthesis of Cilnidipine

Cilnidipine is a calcium channel blocker used to treat hypertension. Its synthesis provides a perfect illustration of the utility of this compound.[5][12]

Protocol 3: Hantzsch Synthesis of Cilnidipine

This protocol outlines the final cyclocondensation step to produce Cilnidipine. The choice of a high-boiling solvent like isobutanol allows the reaction to be conducted at the elevated temperatures required for cyclization.[5]

-

Reactor Setup: In a suitable reactor, charge 2-(3-nitrobenzylidene)acetoacetate 2-methoxyethyl ester and this compound.

-

Solvent and Catalyst: Add an alcoholic solvent such as absolute ethanol or isobutanol.[2][5] While some methods proceed without a catalyst, others employ a Lewis acid catalyst like aluminum isobutoxide to improve reaction rates.

-

Inert Atmosphere: Purge the system with nitrogen to prevent oxidation of the dihydropyridine product at high temperatures.

-

Reaction: Heat the mixture to reflux (typically 80-120°C) and maintain for several hours (e.g., 3 to 22 hours), monitoring by TLC or HPLC.[2][13]

-

Crystallization & Isolation: Upon reaction completion, cool the mixture slowly to allow the Cilnidipine product to crystallize. Isolate the crude product by filtration.

-